molecular formula C5H9NO B3021815 2-Methylcyclopropanecarboxamide CAS No. 81428-99-1

2-Methylcyclopropanecarboxamide

Cat. No.: B3021815
CAS No.: 81428-99-1
M. Wt: 99.13 g/mol
InChI Key: FGJUPRFXIMWVNF-UHFFFAOYSA-N
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Description

2-Methylcyclopropanecarboxamide is an organic compound with the molecular formula C5H9NO. It is a derivative of cyclopropane, featuring a carboxamide group attached to a methyl-substituted cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of the carboxamide group. One common method is the reaction of 2-methylcyclopropanecarboxylic acid with ammonia or an amine under appropriate conditions to form the carboxamide. The reaction can be carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted cyclopropane derivatives .

Scientific Research Applications

2-Methylcyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyclopropane ring imparts conformational rigidity, which can influence the compound’s binding to enzymes or receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: Lacks the methyl substitution, resulting in different chemical and physical properties.

    2-Methylcyclopropanecarboxylic Acid: The carboxylic acid derivative of 2-Methylcyclopropanecarboxamide.

    Cyclopropylamine: Contains an amine group instead of a carboxamide group.

Uniqueness

This compound is unique due to its methyl-substituted cyclopropane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJUPRFXIMWVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306706
Record name 2-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-58-1
Record name NSC179405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2-Methylcyclopropanecarboxamide
Reactant of Route 3
2-Methylcyclopropanecarboxamide
Reactant of Route 4
2-Methylcyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2-Methylcyclopropanecarboxamide
Reactant of Route 6
2-Methylcyclopropanecarboxamide

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